1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with a cyclobutyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclobutyl and methylsulfanyl groups are introduced through specific substitution reactions. The piperazine ring is then formed through cyclization reactions involving diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups .
Scientific Research Applications
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- 1-{4-[6-cyclopentyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Uniqueness
1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-11(20)18-6-8-19(9-7-18)14-10-13(12-4-3-5-12)16-15(17-14)21-2/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQMIXVTIJFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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